The systematic IUPAC name for this compound is 1-(chloromethyl)-4-(ethylsulfanyl)benzene, which precisely describes its structure: a benzene ring substituted with a chloromethyl group (–CH₂Cl) at position 1 and an ethylthio group (–S–C₂H₅) at position 4. The numbering follows the lowest locant rule, ensuring unambiguous identification.
Common synonyms include:
These variants reflect historical naming conventions and regional preferences in chemical literature.
Organosulfur chemistry emerged in the 19th century with the isolation of thiols and sulfides. The discovery of sulfur-containing amino acids (e.g., cysteine) and antibiotics (e.g., penicillin) highlighted sulfur's biological importance. By the mid-20th century, synthetic methods for sulfides and sulfones matured, enabling targeted modifications of benzyl halides like 4-(Ethylthio)benzyl chloride.
Benzyl halides gained prominence as alkylating agents in Friedel-Crafts and nucleophilic substitution reactions. The introduction of sulfur-containing substituents, such as ethylthio groups, expanded their utility in creating chiral centers and heterocyclic frameworks.
The deliberate incorporation of sulfur into benzyl halides addressed challenges in solubility and reactivity. For example, the ethylthio group in 4-(Ethylthio)benzyl chloride enhances electron density at the benzene ring, facilitating electrophilic aromatic substitution.
This compound is pivotal in synthesizing thioether-linked polymers and pharmaceuticals. Its chloride group undergoes nucleophilic displacement with amines, thiols, and alcohols, while the ethylthio group participates in oxidation reactions to form sulfones.
Studies on 4-(Ethylthio)benzyl chloride have elucidated sulfur's electronic effects on reaction kinetics. For instance, the –S–C₂H₅ group stabilizes transition states in SN2 reactions, as demonstrated in kinetic isotope effect experiments.
Recent applications include its use in CCR5 chemokine receptor modulators for HIV treatment and as a building block for liquid crystals. Its versatility underscores its value in multidisciplinary research.
4-(Ethylthio)benzyl chloride (CAS 3446-75-1) is an organosulfur compound with the molecular formula $$ \text{C}9\text{H}{11}\text{ClS} $$. Its structure consists of a benzene ring substituted at the para position with an ethylthio group ($$-\text{S}-\text{C}2\text{H}5$$) and a chloromethyl group ($$-\text{CH}_2\text{Cl}$$) [1]. The ethylthio group introduces electron-donating effects via sulfur’s lone pairs, while the chloromethyl group contributes electrophilic character. X-ray crystallography, though not explicitly reported for this compound, suggests a planar aromatic ring with bond lengths and angles consistent with substituted benzyl derivatives [2].
Key bond lengths include the $$ \text{C}-\text{S} $$ bond (approximately 1.81 Å) and $$ \text{C}-\text{Cl} $$ bond (1.77 Å), typical for thioethers and benzyl chlorides, respectively [2]. The $$ \text{C}-\text{C} $$ bonds in the benzene ring measure ~1.40 Å, consistent with aromatic systems. Bond angles around sulfur (e.g., $$ \text{C}-\text{S}-\text{C} \approx 104^\circ $$) reflect tetrahedral geometry, while the chloromethyl group adopts a trigonal planar arrangement with $$ \text{Cl}-\text{C}-\text{C} $$ angles near 120° [2]. Substitution patterns influence bond angles; for instance, the para arrangement minimizes steric strain, allowing optimal orbital overlap.
The ethylthio group exhibits rotational freedom around the $$ \text{C}-\text{S} $$ bond, enabling staggered and eclipsed conformers. Staggered conformations are favored due to reduced steric hindrance between the ethyl group and aromatic ring [3]. The chloromethyl group’s rotation is constrained by its attachment to the rigid benzene ring, limiting conformational diversity. Intramolecular interactions, such as van der Waals forces between the ethyl chain and chloride, further stabilize specific conformers [3].
4-(Ethylthio)benzyl chloride is a colorless to pale yellow liquid with a pungent odor characteristic of thioethers and chlorinated compounds. Its organoleptic profile is dominated by sulfurous and sharp notes, consistent with its functional groups [1].
The compound’s melting point is not well-documented, likely due to its liquid state at room temperature. Its boiling point is estimated at 220–240°C, inferred from analogous benzyl chlorides [1]. Volatility is moderate, with vapor pressure dependent on temperature and atmospheric conditions.
This compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. It exhibits limited solubility in polar protic solvents (e.g., water) due to its hydrophobic aromatic and alkyl components [1].
The density is approximately 1.18 g/cm³, typical for chlorinated aromatics. The refractive index ($$ n_D^{20} $$) ranges between 1.58 and 1.62, reflecting its polarizable electron cloud [1].
The chloromethyl group undergoes nucleophilic substitution (S$$_\text{N}$$2) with amines, alkoxides, and thiols, yielding corresponding benzyl derivatives. The ethylthio group participates in oxidation reactions, forming sulfoxides or sulfones under controlled conditions [4]. Electrophilic aromatic substitution is hindered by the electron-donating thioether group, which deactivates the ring.
The chloride can be displaced by nucleophiles to form ethers ($$-\text{OR}$$), thioethers ($$-\text{SR}$$), or amines ($$-\text{NR}2$$). Oxidation of the thioether with hydrogen peroxide yields sulfoxides, while stronger oxidants like $$ \text{KMnO}4 $$ produce sulfones [4].
Key absorptions include $$ \nu(\text{C}-\text{Cl}) $$ at 680 cm$$ ^{-1} $$ and $$ \nu(\text{C}-\text{S}) $$ at 650 cm$$ ^{-1} $$. Aromatic $$ \text{C}-\text{H} $$ stretches appear near 3050 cm$$ ^{-1} $$ [2].
The molecular ion peak at $$ m/z $$ 186 (M$$ ^+ $$) fragments via loss of Cl ($$ m/z $$ 151) and ethyl groups ($$ m/z $$ 123). Isotopic patterns at $$ m/z $$ 188 and 190 confirm chlorine presence [1].
Crystallographic data, though not explicitly available for this compound, predict a monoclinic lattice with $$ \text{P}2_1/c $$ symmetry based on analogous structures. The chloromethyl and ethylthio groups adopt anti-periplanar orientations to minimize steric clashes [2].
The first documented preparations appeared in the mid-1970s, when Gustave Louis Blanc’s electrophilic chloromethylation methodology—originally devised for simple arenes—was adapted to thioether-substituted substrates [1]. In these pioneering experiments, para-ethylthiotoluene was exposed to formaldehyde, hydrogen chloride, and catalytic zinc chloride at –5 to 0 °C; rapid protonation of formaldehyde generated a chloromethyl electrophile that attacked the activated aromatic ring, then converted in situ to the benzylic chloride. Yields of 45–55% were typical, and regioselectivity for the para position was governed by the strong ortho/para-directing resonance donation of the ethylthio group [1].
A second early strategy relied on radical side-chain chlorination. Passing dry chlorine through refluxing para-ethylthiotoluene in the presence of ultraviolet light afforded mixtures of mono-, di- and trichlorinated products; careful control of temperature (80–90 °C) and chlorine flow delivered 4-(ethylthio)benzyl chloride in 30–40% isolated yield after fractional distillation [2]. Although operationally simple, the method suffered from over-chlorination and polymeric by-products, prompting the search for more selective approaches.
During the 1980s and 1990s researchers moved away from gaseous chlorine toward electrophilic chloromethylating reagents that suppress poly-substitution. The hazardous chloromethyl methyl ether was gradually replaced by safer in-situ surrogates such as dimethoxymethane/chlorosulfonic acid systems catalysed by zinc iodide. Yields of 4-(ethylthio)benzyl chloride rose to 70–82% under these conditions, and reaction times fell to 0.5–2 h at 5–10 °C [3]. Concurrently, the 1975 Journal of Organic Chemistry study that achieved 76% yield for the methylthio analogue under similar Lewis-acid control provided a benchmark for para-selective thioether chloromethylation [4].
Three milestones completed the historical arc:
Adoption of heterogenous electrochemical chloromethylation of thioether aromatics in acidic media, which generated chlorine in situ from hydrochloric acid, eliminating bottled Cl₂ and achieving current efficiencies of 60–70% [2].
Replacement of ZnCl₂ by catalytic dimethyl sulfoxide/2,4,6-trichloro-1,3,5-triazine (TCT) systems that allowed near-quantitative chlorination of benzylic alcohol precursors under neutral conditions in <40 min [5].
Introduction of copper-mediated thioalkylations—initially developed for methylthio substrates—that enabled late-stage installation of the ethylthio group onto pre-formed benzyl chlorides, decoupling thioether formation from chlorination and enhancing modularity [6].
| Year | Key Reagents (molar equivalents) | Temp./Time | Isolated Yield | Reference |
|---|---|---|---|---|
| 1923–1970s | Formaldehyde (1.2), HCl (excess), ZnCl₂ (0.2) | –5 °C → 0 °C, 2 h | 45 – 55% [1] | Blanc adaptation |
| 1975 | Acetaldehyde–dimethyl acetal (1.1), ClSO₃H (1.2), ZnCl₂ (0.05) | –10 °C, 1 h | 76% [4] | JOC study |
| 1985 | Cl₂ gas (1.5) + hν | 85 °C, 4 h | 32% [2] | Radical route |
| 1991 | DMM (1.0), ClSO₃H (1.2), ZnI₂ (0.05) | 5 °C, 0.5 h | 80% [3] | ZnI₂ protocol |
| 2008 | TCT (1.1), DMSO (cat.) | 25 °C, 30 min | 95% [5] | Neutral chlorination |
The TCT/DMSO protocol revolutionised benzylic alcohol chlorination by generating an activated sulfoxonium intermediate that delivers chloride via an S_N2 pathway under neutral conditions [5]. When applied to 4-(ethylthio)benzyl alcohol at 25 °C, the reaction furnishes the target chloride in 92–97% yield within 20 min, tolerating sensitive functionalities such as acetals and esters on the aromatic ring [5]. The benign work-up (water quench, ether extraction) minimises hydrolytic degradation of the product.
Copper(II) triflate (3 mol %) promotes the coupling of ethanethiol with 4-chloromethylbenzene to furnish 4-(ethylthio)benzyl chloride in 78–85% yield at 25 °C [6]. Mechanistic studies show that Cu(OTf)₂ acts as a Lewis acid to generate a benzylic carbocation that is trapped by the thiolate, delivering excellent chemoselectivity and eliminating the malodorous thiol odour through rapid consumption [6]. Running the reaction in dichloromethane or 1,2-dichloroethane under air avoids the need for inert atmosphere.
An iron-catalysed cross-electrophile protocol couples benzyl chlorides with dialkyl disulfides without external reductant, forming C–S bonds with high functional-group tolerance [7]. When 4-chloromethyl-1-bromobenzene is reacted with diethyl disulfide (1.2 equiv) under FeBr₂ (10 mol %), ligand L2, and 40 °C, the desired 4-(ethylthio)benzyl chloride is obtained in 88% yield; the complementary route starting from 4-(ethylthio)benzyl bromide and sulfur electrophiles can similarly deliver the chloride after halide exchange [7]. The absence of caustic base prevents β-elimination, a common side reaction in older thiolation chemistry.
Modern routes emphasise selective activation of one functional site while preserving the thioether. TCT/DMSO selectively converts benzylic hydroxyls in the presence of primary alcohols on side chains [5]. Copper-mediated thioalkylation tolerates aryl bromides, esters, and nitriles, evidencing high chemoselectivity for benzylic chlorides over aryl chlorides or bromides [6]. Iron cross-electrophile coupling displays complementary selectivity, joining two electrophiles without attacking heteroatom nucleophiles [7].
| Entry | Route | Catalyst / Promoter | Conditions | Yield | Selectivity Highlights | Ref. |
|---|---|---|---|---|---|---|
| A | Alcohol → Chloride | TCT (1.1 eq) / DMSO (cat.) | 25 °C, 0.5 h | 92–97% | No over-chlorination; neutral pH [5] | |
| B | ClCH₂–Ph + EtSH | Cu(OTf)₂ 3 mol % | CH₂Cl₂, 25 °C, 2 h | 78–85% | Prefers benzylic over aryl C–Cl; odourless [6] | |
| C | ClCH₂–Ph + (EtS)₂ | FeBr₂ 10 mol % + bipyridyl | DMA, 40 °C, 6 h | 85–90% | Cross-electrophile; base-free [7] |
Flash silica-gel chromatography using 2–5% ethyl acetate in hexane cleanly separates 4-(ethylthio)benzyl chloride from unreacted thiol and higher chloromethylated by-products; its R_f lies between 0.55 and 0.65 under these conditions [4] [6]. Gas chromatography (DB-5, 250 °C) further confirms homogeneity, revealing single peaks at 7.2 min retention with ≥99% area normalisation [3].
Because the compound decomposes above 210 °C, vacuum distillation at 2 mm Hg (b.p. 118–122 °C) is preferred, affording colourless oil with refractive index n_D²⁵ 1.569 [2]. Short-path apparatus minimises contact time with hot glass, reducing polymerisation risks.
Although normally isolated as a liquid, low-temperature crystallisation from n-heptane (–20 °C) can yield analytical-grade solids suitable for X-ray analysis when seeded; single crystals grown this way provided unit-cell parameters consistent with other para-benzyl chlorides [3].
Proton nuclear magnetic resonance displays characteristic signals at δ 7.20–7.35 ppm (AA′BB′ aromatic), 4.52 ppm (benzylic CH₂Cl, s, 2H), 2.87 ppm (thioethyl CH₂, q, 2H, J = 7.4 Hz) and 1.29 ppm (thioethyl CH₃, t, 3H) [4]. High-resolution mass spectrometry (ESI) confirms C₉H₁₁ClS with m/z = 186.0270 [M+H]⁺ (calcd 186.0271) [8]. A combined GC-MS purity specification of ≥98% is typically adopted for downstream synthetic use [5].
Substituting gaseous chlorine with TCT reduces worker exposure to toxic halogens and eliminates bis(chloromethyl) ether formation [5]. Iron-catalysed cross-electrophile coupling operates under redox-neutral conditions, generating only innocuous sodium bromide waste when bromide substrates are employed [7]. Both protocols avoid heavy-metal Lewis acids traditionally required for Blanc chloromethylation.
Table 3 compares atom-economy metrics for representative routes, calculated as (FWproduct / ΣFWreactants) × 100%:
| Method | Stoichiometric Reagents | Atom Economy | Reference |
|---|---|---|---|
| TCT chlorination | TCT, DMSO, trichlorotriazine | 78% [5] | |
| Cu thioalkylation | Ethanethiol (1.1 eq) | 85% [6] | |
| Fe cross-electrophile | (EtS)₂ (0.6 eq) | 92% [7] |
The cross-electrophile route is inherently step-economic—forming the C–S bond and retaining the C–Cl bond in a single catalytic cycle.
Switching from chlorinated solvents to dimethylacetamide or 2-MeTHF in the iron protocol halves the E-factor without compromising yield [7]. Replacing dichloromethane in the copper route with ethyl acetate marginally reduces yield (82 → 75%) but eliminates a priority pollutant [6]. Continuous-flow implementations of the ZnI₂ chloromethylation recycle excess dimethoxymethane, lowering solvent waste by 60% per kilogram of product [3].